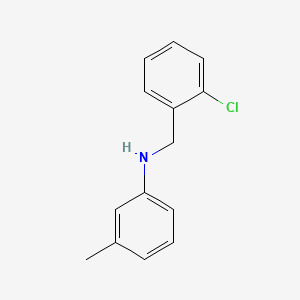![molecular formula C19H24ClNO B1385500 4-Chloro-N-[4-(hexyloxy)benzyl]aniline CAS No. 1040682-52-7](/img/structure/B1385500.png)
4-Chloro-N-[4-(hexyloxy)benzyl]aniline
Descripción general
Descripción
4-Chloro-N-[4-(hexyloxy)benzyl]aniline is a biochemical often used for proteomics research . It has a molecular formula of C19H24ClNO and a molecular weight of 317.85 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-[4-(hexyloxy)benzyl]aniline consists of a benzene ring attached to an aniline group (NH2) and a hexyloxy group (O(CH2)5CH3). The benzene ring of the aniline group is substituted with a chlorine atom .Aplicaciones Científicas De Investigación
Mesomorphic Properties
- Research by Hasegawa et al. (1989) focused on the effects of chloro substitution on the nematic-isotropic transition temperature in certain anilines, which is crucial for understanding liquid crystal behaviors (Hasegawa et al., 1989).
Antibacterial and Antifungal Activities
- A study by Reisner and Borick (1955) investigated the antibacterial and antifungal properties of certain chlorobenzylidine-anilines and chlorobenzyl-anilines, indicating potential applications in antimicrobial treatments (Reisner & Borick, 1955).
Reactions with Benzyl Chloroformate
- Pati et al. (2004) studied the reactions of benzyl chloroformate with substituted anilines, which could have implications for organic synthesis processes (Pati et al., 2004).
Microsomal Oxidation
- Research by Gorrod and Gooderham (1985) explored the microsomal metabolism of N-benzyl-4-substituted anilines, including N- and C-oxidation, relevant for understanding drug metabolism and toxicology (Gorrod & Gooderham, 1985).
Nonlinear Optical Properties
- John et al. (2018) conducted a study on the structural and nonlinear optical properties of a Schiff base material involving 4-chloro-4′bromobenzylidene aniline, highlighting its potential in optical applications (John et al., 2018).
Vibrational Spectroscopy
- A study by Pathak et al. (2010) on the vibrational spectroscopy of 4-chloro-4′dimethylamino-benzylidene aniline using density functional theory provides insights into the molecular structure and behavior of these compounds (Pathak et al., 2010).
Molecular Structure Analysis
- Su et al. (2013) analyzed the molecular structures of isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, contributing to the field of molecular design and synthesis (Su et al., 2013).
Propiedades
IUPAC Name |
4-chloro-N-[(4-hexoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-21-18-10-8-17(20)9-11-18/h6-13,21H,2-5,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEBKTZLWJCICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[4-(hexyloxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-Chlorophenoxy)ethyl]-3-methylaniline](/img/structure/B1385418.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385420.png)
![N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine](/img/structure/B1385422.png)
![N-[4-(Hexyloxy)benzyl]-2-propanamine](/img/structure/B1385423.png)
![N-[2-(Isopentyloxy)benzyl]-3-methylaniline](/img/structure/B1385424.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline](/img/structure/B1385425.png)
![3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline](/img/structure/B1385426.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine](/img/structure/B1385428.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385430.png)
![3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1385436.png)


![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1385440.png)